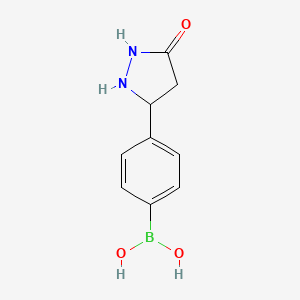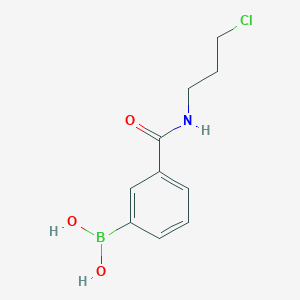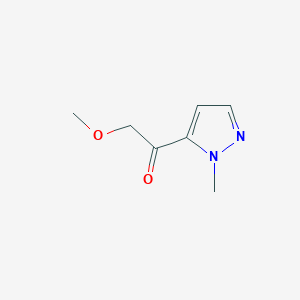
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
Vue d'ensemble
Description
“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the CAS Number: 1177283-64-5. It has a linear formula of C7 H10 N2 O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a solid substance . It has a molecular weight of 154.17 . Its InChI Code is 1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of novel pyrazole derivatives, including those related to "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone," often involves a series of chemical reactions like addition-cyclization, oxidation, substitution, hydrolysis, and condensation. These compounds' structures are usually confirmed by techniques such as NMR, IR, and X-ray diffraction analysis. For instance, Yuanyuan Liu et al. (2012) synthesized a series of 1,5-diaryl-1H-pyrazol-3-oxy derivatives and confirmed their structures using these methods, showcasing their potential in fungicidal activity (Liu et al., 2012).
Antibacterial and Antifungal Activity
- Several studies have explored the antimicrobial potential of compounds structurally similar to "2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone." For example, N. P. Rai et al. (2009) synthesized a series of novel oxadiazoles with demonstrated antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli (Rai et al., 2009). Similarly, S. Bondock et al. (2011) prepared 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives with significant antibacterial and antifungal properties (Bondock et al., 2011).
Potential in Pain Management and Antitubercular Activity
- Some pyrazole derivatives exhibit potential in pain management and as antitubercular agents. For instance, J. Díaz et al. (2020) reported the synthesis of a pyrazole derivative, EST64454, as a σ1 receptor antagonist clinical candidate for pain treatment (Díaz et al., 2020). Muralidharan Venugopal et al. (2020) developed a series of compounds for anti-tubercular screening, showing significant potency against Mycobacterium tuberculosis (Venugopal et al., 2020).
Cytotoxicity and Anticancer Properties
- Research also extends to the cytotoxicity and potential anticancer properties of these compounds. H. Bonacorso et al. (2016) synthesized a series of trifluoromethyl-substituted pyrazoles and evaluated their cytotoxicity in human leukocytes (Bonacorso et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-methoxy-1-(2-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-6(3-4-8-9)7(10)5-11-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESUCFVONCVLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
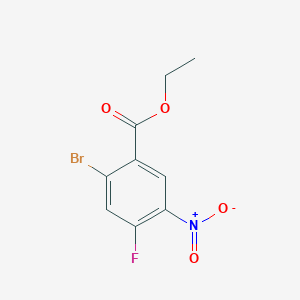
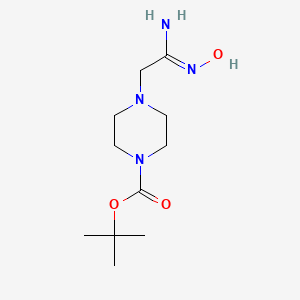
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
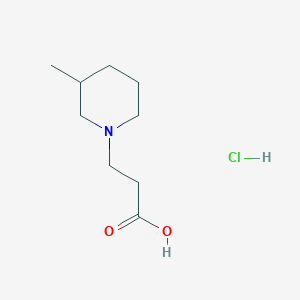
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)
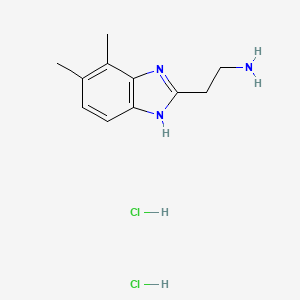
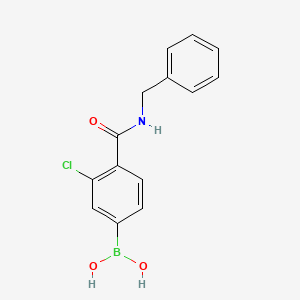
![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)
